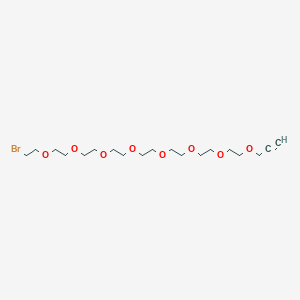

Propargyl-PEG8-bromide

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKYPBWKHAGRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG8-bromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG8-bromide is a heterobifunctional chemical linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal alkyne group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide, makes it a versatile tool for covalently linking molecules of interest. This technical guide provides a comprehensive overview of the structure, properties, and key applications of this compound, with a focus on experimental protocols relevant to its use.

Core Structure and Properties

This compound consists of a propargyl group at one terminus, providing a reactive alkyne handle for "click chemistry." This is connected to an eight-unit polyethylene glycol (PEG) chain, which enhances hydrophilicity and provides a flexible spacer arm. The other terminus is capped with a bromide atom, a good leaving group for nucleophilic substitution reactions.

Chemical Structure

The chemical structure of this compound is characterized by the following formula:

C₁₉H₃₅BrO₈

The structure can be visualized as a linear molecule with a terminal alkyne, a PEG spacer, and a terminal bromine atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₅BrO₈ | [1] |

| Molecular Weight | 471.38 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Increased water solubility due to the PEG spacer. | [1] |

| Storage | Recommended to be stored at -20°C for long-term stability. | [1] |

Key Reactions and Experimental Protocols

This compound is primarily utilized for its ability to participate in two key types of reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic substitution. These reactions allow for the efficient conjugation of this linker to a wide array of molecules.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into its chemistry. A general approach involves the propargylation of a PEG diol followed by bromination.

Experimental Protocol: Synthesis of a Propargyl-PEG-Bromide (General Procedure)

This protocol describes a general method that can be adapted for the synthesis of this compound.

Materials:

-

Octaethylene glycol

-

Sodium hydride (NaH)

-

Propargyl bromide

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Propargylation:

-

Dissolve octaethylene glycol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and add propargyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain mono-propargylated PEG8-alcohol.

-

-

Bromination (Appel Reaction):

-

Dissolve the purified mono-propargylated PEG8-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add carbon tetrabromide (1.5 equivalents).

-

Cool the solution to 0°C and slowly add triphenylphosphine (1.5 equivalents) portion-wise.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 3-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Logical Workflow for this compound Synthesis

References

Propargyl-PEG8-bromide: A Technical Guide to its Mechanism of Action in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propargyl-PEG8-bromide is a heterobifunctional linker that has become an invaluable tool in modern bioconjugation.[1][2] It is particularly prominent in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] Its utility stems from a precisely designed molecular architecture comprising three key components: a terminal propargyl group (an alkyne), a hydrophilic polyethylene glycol (PEG) spacer of eight units, and a terminal bromide group .[2][4] This structure allows for a sequential and controlled conjugation strategy, enabling the covalent linkage of two distinct molecules with high efficiency and specificity.[3] The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[2][3] This guide provides an in-depth exploration of the chemical mechanisms governing the action of this compound, complete with experimental protocols and quantitative data to aid in its practical application.

Core Chemical Mechanisms

The "mechanism of action" of this compound is not biological but is defined by the distinct chemical reactivity of its two terminal functional groups. This dual reactivity allows for orthogonal or sequential conjugation strategies, providing significant flexibility in the design of complex bioconjugates.

Part A: The Propargyl Group and Azide-Alkyne Cycloaddition

The propargyl group is a terminal alkyne that serves as a reactive handle for one of the most efficient and widely used bioconjugation reactions: the azide-alkyne cycloaddition.[5][6] This reaction, a cornerstone of "click chemistry," forms a stable triazole ring, covalently linking the alkyne-containing linker to an azide-modified molecule.[7][8] There are two primary variants of this reaction.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The terminal alkyne of this compound is specifically designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This reaction exhibits remarkable efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[9] The reaction is typically rapid, insensitive to a wide pH range (4-12) in aqueous conditions, and proceeds with high yields.[8] The catalytic cycle, supported by extensive evidence, involves the formation of a copper(I)-acetylide intermediate which then reacts with the azide (B81097).[9][10][11] The copper(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[12][13]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) For completeness, it is important to contrast CuAAC with its catalyst-free counterpart, SPAAC. SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) instead of terminal alkynes.[14][15] The high ring strain of these molecules drives the reaction with azides without the need for a copper catalyst, which can be cytotoxic.[15][] This makes SPAAC highly suitable for in vivo applications and live-cell labeling.[14][17] this compound itself is not suitable for SPAAC, but understanding this alternative is crucial for selecting the appropriate linker for a given biological context.

Part B: The Bromide Group and Nucleophilic Substitution

The second functional handle of the linker is the terminal bromide. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles in an Sₙ2 (bimolecular nucleophilic substitution) reaction.[2] In bioconjugation, this functionality is most commonly exploited to react with thiol groups.

Thiol-Alkene Reaction (Thiolation) The thiol groups (-SH) found in the side chains of cysteine residues are potent nucleophiles, especially in their deprotonated thiolate form (-S⁻). This reaction is highly efficient and specific, allowing for site-selective modification of proteins at cysteine residues. The reaction forms a stable thioether bond, covalently attaching the linker to the protein. This method is frequently used to conjugate linkers to antibodies or other proteins where specific cysteine residues have been engineered or are naturally accessible.

Bioconjugation Strategy and Workflow

The heterobifunctional nature of this compound allows for a two-step conjugation workflow, which is essential for linking two different molecules (e.g., a protein and a small molecule payload) without causing homodimerization.

Data Presentation: Comparison of Azide-Alkyne Cycloaddition Reactions

The choice between CuAAC and SPAAC is critical and depends on the experimental context, particularly the tolerance of the biological system to copper. The following table summarizes key quantitative parameters for these two reactions.

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |

| Reaction Type | Catalytic [3+2] Cycloaddition | Concerted [3+2] Cycloaddition | [9][15] |

| Required Alkyne | Terminal (e.g., Propargyl) | Strained Cyclooctyne (e.g., DBCO) | [15][18] |

| Catalyst | Copper(I) | None | [8][14] |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | [19] |

| Typical Reactant Conc. | >10 µM | Can be higher to achieve reasonable reaction times | [19] |

| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours (can be longer for less reactive alkynes) | [19] |

| Regioselectivity | Exclusively 1,4-disubstituted | Mixture of 1,4 and 1,5-disubstituted | [19] |

| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications | [14][19] |

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required based on the specific biomolecules and reagents used.

Protocol 1: Conjugation to a Thiol-Containing Protein via Nucleophilic Substitution

This protocol describes the first step of attaching the linker to a protein, such as an antibody with accessible cysteine residues.

Materials:

-

Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5, degassed).

-

This compound dissolved in a compatible organic solvent (e.g., DMSO or DMF).

-

Reducing agent (e.g., TCEP) if cysteines are in a disulfide bond.

-

Quenching reagent (e.g., N-acetylcysteine).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes).

Methodology:

-

Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess TCEP immediately before conjugation using a desalting column.

-

Linker Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. The final concentration of organic solvent should typically be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or 4°C, with gentle mixing.

-

Quenching: (Optional) Add a 2-fold molar excess of a quenching reagent like N-acetylcysteine relative to the linker to react with any unreacted linker.

-

Purification: Remove excess linker and other small molecules by SEC or dialysis against a suitable buffer.

-

Characterization: Confirm successful conjugation and determine the linker-to-protein ratio using methods such as LC-MS or MALDI-TOF.

Protocol 2: CuAAC Reaction with an Azide-Modified Payload

This protocol describes the second step: conjugating the propargyl-functionalized protein (from Protocol 1) to a small molecule payload containing an azide group.[12]

Materials:

-

Propargyl-functionalized protein in an appropriate buffer (avoid chelating buffers like Tris).[19]

-

Azide-modified payload dissolved in DMSO.

-

Catalyst Premix Components:

Methodology:

-

Reactant Preparation: In a microcentrifuge tube, combine the propargyl-functionalized protein and the azide-payload. A 5-10 fold molar excess of the azide-payload over the protein is common. Adjust the volume with buffer.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper ratio is typical.[12][20] Let the mixture stand for 2-3 minutes.

-

Reaction Initiation: Add the catalyst premix to the protein/azide mixture to a final copper concentration of 50-250 µM.[12]

-

Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]

-

Incubation: Gently mix and allow the reaction to proceed for 1-4 hours at room temperature. Monitor progress if possible.

-

Purification: Purify the final bioconjugate using SEC, dialysis, or other appropriate chromatography methods to remove the copper catalyst, excess payload, and other reagents.

-

Characterization: Analyze the final product by LC-MS, SDS-PAGE, and functional assays to confirm successful conjugation and purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]

- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG8 Spacer in Enhancing Solubility: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Principles and Practical Applications of PEG8 Spacers for Enhanced Solubility in Drug Development.

Introduction

In the landscape of modern drug development, particularly in the realm of bioconjugation, the challenge of poor aqueous solubility of potent therapeutic agents remains a significant hurdle. Hydrophobic molecules, while potentially highly effective at their target sites, often face issues with formulation, aggregation, and bioavailability. The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers, specifically the monodisperse eight-unit PEG (PEG8), has emerged as a cornerstone solution to mitigate these challenges. This technical guide provides an in-depth exploration of the role of the PEG8 spacer in enhancing solubility, targeted at researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms, present quantitative data, provide detailed experimental protocols, and visualize key concepts to offer a comprehensive resource for the scientific community.

The inherent hydrophilicity of the PEG polymer, composed of repeating ethylene (B1197577) glycol units, is central to its function.[1][2] When a PEG8 spacer is conjugated to a hydrophobic molecule, it effectively imparts its water-soluble character to the entire conjugate. This is primarily achieved through the formation of hydrogen bonds between the ether oxygen atoms of the PEG backbone and surrounding water molecules.[3] This creates a hydration shell around the molecule, which not only improves its solubility but also provides a "stealth" effect, shielding it from enzymatic degradation and reducing immunogenicity.[3][4]

The optimal length of the PEG spacer is a critical consideration. A PEG8 spacer often provides a favorable balance, offering sufficient hydrophilicity to counteract the insolubility of a hydrophobic payload without introducing potential pharmacokinetic complications that can be associated with longer PEG chains.

Data Presentation: The Impact of PEGylation on Solubility

The introduction of a PEG spacer can dramatically increase the aqueous solubility of hydrophobic drugs. The following tables summarize quantitative data that illustrates this enhancement. While specific data for a linear PEG8 spacer is not always available in literature for direct comparison, the following examples with similar PEG linkers or multi-arm PEGs demonstrate the significant potential for solubility improvement.

| Hydrophobic Drug | Linker Type | Fold Increase in Aqueous Solubility | Reference |

| SN-38 | Multi-arm PEG | 400 to 1000-fold | |

| Paclitaxel | PEG-VC-PABC | ~1000-fold | [1] |

Table 1: Reported Solubility Enhancement of Hydrophobic Drugs upon PEGylation.

| Compound | Aqueous Solubility | Reference |

| Paclitaxel | < 0.1 µg/mL | |

| SN-38 | Sparingly soluble, ~0.3 mg/mL in DMSO:PBS (1:2) |

Table 2: Aqueous Solubility of Parent Hydrophobic Drugs.

Experimental Protocols

Protocol 1: Amine-Specific PEGylation with PEG8-NHS Ester

This protocol provides a general procedure for the conjugation of a PEG8 spacer with a primary amine-containing molecule, such as a protein or a small molecule with an available amine group.

Materials:

-

Molecule of interest (protein or small molecule) with a primary amine.

-

m-PEG8-NHS ester (methoxy-PEG8-N-hydroxysuccinimidyl ester).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Dialysis tubing or size-exclusion chromatography column for purification.

Procedure:

-

Preparation of the Molecule of Interest:

-

For proteins, dissolve in PBS at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS via dialysis or desalting.

-

For small molecules, dissolve in a minimal amount of anhydrous DMF or DMSO.

-

-

Preparation of PEG8-NHS Ester Solution:

-

Allow the vial of m-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of m-PEG8-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the m-PEG8-NHS ester solution to the solution of the molecule of interest. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to consume any unreacted PEG8-NHS ester.

-

-

Purification:

-

Remove unreacted PEG reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

-

Collect and concentrate the purified PEGylated product.

-

-

Characterization:

-

Confirm the successful PEGylation and purity of the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

-

Protocol 2: Kinetic Solubility Assay

This protocol describes a high-throughput method to determine the kinetic solubility of a PEGylated compound.

Materials:

-

PEGylated compound and non-PEGylated control.

-

DMSO.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

96-well microplate (UV-transparent).

-

Plate reader capable of measuring absorbance or nephelometry.

Procedure:

-

Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.

-

Serial Dilution: In the 96-well plate, perform serial dilutions of the DMSO stock solutions with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of PBS in the wells of a new 96-well plate. This rapid addition from a concentrated organic solution into an aqueous buffer is what defines the kinetic nature of this assay.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measurement:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The light scattering is proportional to the amount of precipitated compound.

-

UV Absorbance after Filtration: Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at a wavelength where the compound has a known extinction coefficient.

-

-

Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is reported as the kinetic solubility.

Protocol 3: Equilibrium Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility.

Materials:

-

Solid form of the PEGylated compound and non-PEGylated control.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Glass vials with screw caps.

-

Shaking incubator or orbital shaker.

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters).

-

HPLC system for quantification.

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial.

-

Addition of Buffer: Add a known volume of PBS to the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. This extended incubation allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed or filter the suspension to separate the solid from the saturated solution.

-

Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Mandatory Visualizations

Caption: Simplified HER2 signaling pathway, a common target for ADCs.

Caption: A comprehensive workflow for the development of bioconjugates.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and therapeutic development, understanding and manipulating protein interactions is paramount. Bifunctional crosslinkers are powerful chemical tools that covalently connect two or more molecules, providing invaluable insights into protein structure, function, and complex organization.[1][2] These reagents possess at least two reactive groups, enabling the formation of stable covalent bonds with specific functional groups on amino acid residues.[3][4] By "freezing" transient or stable protein interactions, crosslinkers allow for their isolation and subsequent analysis, making them indispensable in fields ranging from fundamental proteomics to the development of antibody-drug conjugates (ADCs).[5][6]

This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their chemistry, classification, and applications in protein modification. It includes a comparative analysis of common crosslinkers, detailed experimental protocols, and visual representations of key workflows and concepts to aid researchers in their experimental design.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be broadly categorized based on the identity of their reactive ends.[3][7]

Homobifunctional Crosslinkers

These reagents have two identical reactive groups and are typically used to link similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections.[1][3] They are often employed in one-step reactions for applications like studying protein conformation through intramolecular crosslinking or polymerizing monomers.[1][3][7] However, their use can sometimes lead to uncontrolled polymerization.[3][5]

Heterobifunctional Crosslinkers

Containing two different reactive groups, these crosslinkers are ideal for linking distinct functional groups, such as an amine on one protein to a sulfhydryl on another.[3][7] This specificity allows for more controlled, sequential reactions, minimizing undesirable self-conjugation and polymerization.[1][3][5] Heterobifunctional reagents are particularly valuable in creating well-defined bioconjugates, such as those required for ADCs.[5][8]

Photoreactive Crosslinkers

A subset of heterobifunctional crosslinkers, these reagents feature one thermochemically reactive group and one photoreactive group (e.g., an aryl azide (B81097) or diazirine).[1][5] The photoreactive group remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds of nearby molecules.[5][7] This property is especially useful for capturing transient or unknown protein interactions.[1]

Chemistry of Crosslinking: Targeting Specific Functional Groups

The utility of bifunctional crosslinkers stems from their ability to target specific functional groups present on proteins. The most common targets include:

-

Primary Amines (-NH2): Found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[2][9][10] N-hydroxysuccinimide (NHS) esters are a popular choice for reacting with primary amines to form stable amide bonds.[7][8][11]

-

Sulfhydryls (-SH): Present on the side chain of cysteine residues.[2][10] Maleimides, haloacetyls, and pyridyl disulfides are commonly used to target sulfhydryl groups.[3][4]

-

Carboxyls (-COOH): Located at the C-terminus of polypeptides and on the side chains of aspartic and glutamic acid.[9][10] Carbodiimides, such as EDC, are used to activate carboxyl groups to react with primary amines, forming an amide bond.[3][10]

Quantitative Data of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, solubility, and whether the linkage needs to be cleavable. The following tables summarize the properties of several common bifunctional crosslinkers.

Amine-to-Amine (Homobifunctional) Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |

| Disuccinimidyl suberate (B1241622) | DSS | 11.4 | No | Yes | No |

| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4 | Yes | No | No |

| Disuccinimidyl glutarate | DSG | 7.7 | No | Yes | No |

| Dithiobis(succinimidyl propionate) | DSP | 12.0 | No | Yes | Yes (by reducing agents) |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 12.0 | Yes | No | Yes (by reducing agents) |

Sulfhydryl-to-Sulfhydryl (Homobifunctional) Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |

| 1,4-Bismaleimidobutane | BMB | 10.9 | No | Yes | No |

| Bismaleimidohexane | BMH | 16.1 | No | Yes | No |

| Dithiobis(maleimidoethane) | DTME | 13.2 | No | Yes | Yes (by reducing agents) |

Amine-to-Sulfhydryl (Heterobifunctional) Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Cleavable? |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 8.3 | No | Yes | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 8.3 | Yes | No | No |

| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 6.8 | No | Yes | Yes (by reducing agents) |

| N-succinimidyl S-acetylthioacetate | SATA | 2.8 | No | Yes | No (creates protected sulfhydryl) |

Experimental Protocols

The following are generalized protocols for common crosslinking applications. It is crucial to optimize these protocols for your specific proteins and experimental conditions.

In Vitro Protein Crosslinking with DSS (Amine-to-Amine)

This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).[4]

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).[4]

-

Disuccinimidyl suberate (DSS).[4]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[4]

Procedure:

-

Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.[4]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically in the range of 10- to 50-fold molar excess over the protein).[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4][12]

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DSS.[4]

-

Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.[4]

-

Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.

Two-Step Heterobifunctional Crosslinking with Sulfo-SMCC (Amine-to-Sulfhydryl)

This protocol allows for the controlled conjugation of two different proteins, one with accessible amines and the other with accessible sulfhydryls.

Materials:

-

Protein A (with accessible amines) in an amine-free buffer (e.g., PBS).

-

Protein B (with accessible sulfhydryls) in a phosphate (B84403) buffer.

-

Sulfo-SMCC.

-

Dithiothreitol (DTT) or other reducing agent (if sulfhydryls on Protein B are not free).

-

Desalting columns.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

Step 1: Maleimide-activation of Protein A

-

Dissolve Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO) immediately before use.

-

Add a 10- to 20-fold molar excess of Sulfo-SMCC to Protein A.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS). The maleimide-activated Protein A is now ready for conjugation.

Step 2: Conjugation of Maleimide-activated Protein A to Protein B

-

If necessary, reduce any disulfide bonds on Protein B by incubating with a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

-

Combine the maleimide-activated Protein A with Protein B in a suitable molar ratio (e.g., 1:1).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small molecule with a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol) to react with any remaining maleimide (B117702) groups.

-

The final conjugate can be purified using size-exclusion chromatography or other appropriate methods.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in protein crosslinking.

General Workflow for Crosslinking Mass Spectrometry (XL-MS)

References

- 1. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 2. jpsionline.com [jpsionline.com]

- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 6. nbinno.com [nbinno.com]

- 7. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 9. Overview of Crosslinking and Protein Modification | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. interchim.fr [interchim.fr]

In-Depth Technical Guide to Propargyl-PEG8-bromide (CAS: 2055046-25-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargyl-PEG8-bromide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal propargyl group and a bromide, connected by an eight-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile tool for covalently linking molecules of interest. The propargyl group facilitates "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromide serves as a reactive site for nucleophilic substitution, particularly with thiol groups found in cysteine residues of proteins and peptides. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates, reducing aggregation and immunogenicity.[][2][3][4][5][6] This guide provides a comprehensive overview of its properties, synthesis, and applications, with detailed experimental protocols.

Physicochemical Properties

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 2055046-25-6 | [2][6][7] |

| Molecular Formula | C19H35BrO8 | [6][7] |

| Molecular Weight | 471.38 g/mol | [8] |

| Purity | >95% - 98% | [2][6][7][9] |

| Property | Value | Source(s) |

| Appearance | Solid | [10] |

| Storage Conditions | -20°C for long-term storage | [2][6][9] |

| Solubility | Soluble in DMSO and DMF |

Synthesis and Bioconjugation Workflows

This compound is a valuable reagent for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][11][12] The following diagrams illustrate the general workflows for its synthesis and subsequent use in bioconjugation.

Caption: General synthesis and bioconjugation workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar propargyl-PEG derivatives.

Materials:

-

HO-PEG8-OH (Octaethylene glycol)

-

Thionyl bromide (SOBr2) or similar brominating agent

-

Propargyl bromide

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Diatomaceous earth

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Monobromination of HO-PEG8-OH:

-

Dissolve HO-PEG8-OH in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a controlled amount (e.g., 0.5 equivalents) of a brominating agent like thionyl bromide.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the resulting HO-PEG8-Br by silica gel column chromatography.

-

-

Propargylation of HO-PEG8-Br:

-

Dissolve the purified HO-PEG8-Br and KOH in anhydrous DMF.

-

Stir the mixture at room temperature for 1 hour.

-

Add propargyl bromide dropwise to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the solution through a pad of diatomaceous earth to remove salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Bioconjugation via Thiol-Alkylation

This protocol describes the conjugation of this compound to a cysteine-containing peptide or protein.

Materials:

-

Cysteine-containing peptide or protein

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds, if necessary

-

Size-exclusion chromatography (SEC) or dialysis materials for purification

Procedure:

-

Preparation of Peptide/Protein:

-

Dissolve the cysteine-containing peptide or protein in PBS buffer.

-

If the cysteine residues are in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in DMF or DMSO.

-

Add a 5-20 fold molar excess of the this compound stock solution to the peptide/protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

-

-

Purification:

-

Remove the excess unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against PBS.

-

-

Characterization:

-

Confirm the successful conjugation and determine the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized biomolecule and an azide-containing payload.

Materials:

-

Propargyl-functionalized biomolecule (from section 4.2)

-

Azide-containing payload (e.g., drug, fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

PBS buffer, pH 7.4

-

Purification materials (e.g., SEC, dialysis)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. The sodium ascorbate solution should be prepared fresh.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the propargyl-functionalized biomolecule and a 2-5 fold molar excess of the azide-containing payload in PBS buffer.

-

In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common).

-

Add the copper/ligand complex to the biomolecule/payload mixture. The final copper concentration is typically 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.

-

Gently mix and incubate at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful ligation and purity.

-

Applications in Drug Development: Signaling Pathways

This compound is a key component in the development of targeted therapies like ADCs and PROTACs. These modalities are designed to interact with specific cellular signaling pathways implicated in diseases such as cancer.

Antibody-Drug Conjugates (ADCs) Targeting the HER2 Pathway

In HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth and proliferation. ADCs can be designed to target HER2, delivering a potent cytotoxic payload directly to cancer cells. A PEG linker like this compound can be used to attach the cytotoxic drug to the anti-HER2 antibody.[][9][11]

References

- 2. researchgate.net [researchgate.net]

- 3. HER2 Targeted Therapies In Breast Cancer | Biopharma PEG [biochempeg.com]

- 4. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 8. Bromoacetylated Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Propargyl-PEG8-bromide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG8-bromide is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its unique architecture, featuring a terminal alkyne group and a bromide functionality, bridged by an eight-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and a discussion of its role in innovative drug development strategies.

Core Physical and Chemical Properties

This compound's utility is underpinned by its distinct chemical features. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable and specific linkage to azide-modified molecules.[1][2] The bromide atom is an excellent leaving group, facilitating nucleophilic substitution reactions, commonly with thiol or amine-containing molecules.[2] The hydrophilic PEG8 spacer enhances aqueous solubility, a critical attribute when working with often hydrophobic drug payloads, and can improve the pharmacokinetic profile of the final conjugate.[2]

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₃₅BrO₈ | [4] |

| Molecular Weight | 471.38 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in water, DMSO, and other common organic solvents. | [6] |

| Storage Conditions | Store at -20°C for long-term stability. | [6] |

| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | [4] |

| CAS Number | 2055046-25-6 | [5] |

Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in the construction of sophisticated therapeutic agents.

Antibody-Drug Conjugates (ADCs)

In ADC synthesis, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody (mAb). The bromide can be displaced by a nucleophile on the drug molecule, and the alkyne can then be "clicked" onto an azide-modified antibody. This modular approach allows for the precise control over the drug-to-antibody ratio (DAR) and the creation of stable, effective targeted cancer therapies.[7]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] this compound is an ideal linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The synthetic strategy often involves two key steps: a nucleophilic substitution to attach the first ligand and a click reaction to attach the second, allowing for a modular and efficient assembly of the final PROTAC molecule.[1]

Experimental Protocols

The following protocols are representative methodologies for the use of this compound. Researchers should note that optimization of reaction conditions, such as stoichiometry, temperature, and reaction time, may be necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "clicking" of an azide-containing molecule to this compound.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4 for biomolecules)

-

Solvent (e.g., DMSO, water)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[9]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used).

-

Add the THPTA ligand to the mixture.

-

Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.[10]

-

-

Initiation of Reaction:

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.[10]

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by an appropriate method, such as reverse-phase HPLC for small molecules or size-exclusion chromatography for biomolecules, to remove the catalyst and unreacted starting materials.

-

Protocol 2: Nucleophilic Substitution with a Thiol-Containing Molecule

This protocol outlines the reaction of this compound with a thiol-containing molecule.

Materials:

-

This compound

-

Thiol-containing molecule

-

A suitable base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile)

Procedure:

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule and this compound (typically in a 1:1.1 molar ratio) in the anhydrous solvent.

-

-

Reaction Setup:

-

Add the base (e.g., 2-3 equivalents of TEA) to the reaction mixture.

-

-

Incubation:

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the thiol.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The residue can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired product.

-

Characterization

The identity and purity of this compound and its conjugates are typically confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum should show characteristic peaks for the propargyl group (a triplet for the acetylenic proton around 2.4 ppm and a doublet for the methylene (B1212753) protons adjacent to the alkyne around 4.2 ppm), the PEG backbone (a complex multiplet between 3.5-3.8 ppm), and the methylene group adjacent to the bromide (a triplet around 3.8 ppm). |

| High-Performance Liquid Chromatography (HPLC) | Purity is assessed by HPLC, often using a C18 reverse-phase column. A single major peak is indicative of high purity. Due to the lack of a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often used for detection. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound, with the observed m/z value corresponding to the calculated molecular weight. |

Note: Publicly available spectra for this compound are limited. The expected NMR chemical shifts are based on its chemical structure and may vary depending on the solvent and instrument used.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and bioconjugation. Its well-defined structure and dual functionality enable the efficient and modular synthesis of advanced therapeutics like ADCs and PROTACs. The methodologies and data presented in this guide provide a solid foundation for the successful application of this important linker molecule in pioneering research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. precisepeg.com [precisepeg.com]

- 6. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axispharm.com [axispharm.com]

- 10. benchchem.com [benchchem.com]

Propargyl-PEG8-bromide: An Analysis of Molecular Properties

For Immediate Release

This technical guide details the fundamental molecular characteristics of Propargyl-PEG8-bromide, a bifunctional polyethylene (B3416737) glycol (PEG) linker. This compound is of significant interest to researchers in drug development and bioconjugation due to its utility in click chemistry and other nucleophilic substitution reactions. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous environments.

Molecular Formula and Weight

The chemical composition of this compound has been determined to be C19H35BrO8.[1][2][3][] Based on this formula, the calculated molecular weight is approximately 471.39 g/mol .[1][5][6] Variations in reported values are typically minor, such as 471.4 g/mol , and are within acceptable ranges for this class of compound.[2][3]

Core Data Summary

The essential quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

| Parameter | Value |

| Molecular Formula | C19H35BrO8[1][2][3][] |

| Molecular Weight | 471.39 g/mol [1][5][6] |

| CAS Number | 2055046-25-6[1][2] |

Structural and Functional Characteristics

This compound is a heterobifunctional linker. This means it possesses two different reactive groups at opposite ends of a PEG spacer. In this case, the molecule features a propargyl group and a bromide group.

-

The propargyl group contains a terminal alkyne, which is reactive towards azide-functionalized molecules through a copper-catalyzed click chemistry reaction.[5][7] This reaction forms a stable triazole linkage.

-

The bromide group is an effective leaving group, making it susceptible to nucleophilic substitution reactions with thiols and amines.[5]

-

The PEG8 spacer consists of eight repeating ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule. This increased water solubility is a desirable characteristic for biological applications.[3][5]

Logical Relationship of Functional Groups

The diagram below illustrates the logical arrangement of the functional components of the this compound molecule.

Caption: Functional components of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific application (e.g., conjugation to a particular protein, small molecule, or surface). Therefore, a generalized protocol is not provided. Researchers should develop experiment-specific protocols based on the established reactivity of the propargyl and bromide functional groups. Key considerations for protocol development include:

-

Click Chemistry: For reactions involving the propargyl group, a copper(I) catalyst is typically required. The reaction should be carried out in a suitable solvent system that maintains the stability and solubility of all reactants.

-

Nucleophilic Substitution: When targeting the bromide group, reaction conditions should be optimized to facilitate the substitution by the desired nucleophile (e.g., a thiol or amine). This may involve adjusting the pH and temperature.

-

Purification: Following conjugation, purification of the desired product is essential. Techniques such as chromatography (e.g., size exclusion, reversed-phase) are commonly employed.

-

Characterization: The final conjugate should be thoroughly characterized to confirm successful conjugation and to determine the degree of labeling. Techniques such as mass spectrometry and NMR spectroscopy are often utilized.

References

- 1. precisepeg.com [precisepeg.com]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 5. This compound, CAS 2055046-25-6 | AxisPharm [axispharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]

Safety and Handling of Propargyl-PEG8-bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-bromide is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery research. It incorporates a terminal alkyne group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, and a bromide group which is a good leaving group for nucleophilic substitution reactions. The eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linkage between biomolecules or a molecule and a surface. While the PEG component is generally considered biocompatible and low in toxicity, the propargyl bromide moiety necessitates stringent safety protocols.

Compound Properties

A summary of the known physical and chemical properties of this compound is provided below. For context, properties of the more hazardous parent compound, propargyl bromide, are also included.

| Property | This compound | Propargyl Bromide (for comparison) |

| Chemical Formula | C19H35BrO8[1] | C3H3Br[2] |

| Molecular Weight | 471.4 g/mol [1] | 118.96 g/mol |

| Appearance | Solid[3] | Colorless to light yellow liquid |

| Purity | >95% - 98%[1][3] | Varies by grade |

| Storage Temperature | -20°C[1] | Cool, dry, well-ventilated, flame-proof area[2][4] |

| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media.[1] | Insoluble in water |

Hazard Identification and GHS Classification

A formal GHS classification for this compound is not available. The classification for the highly reactive propargyl bromide is provided below as a conservative reference. The PEGylated compound is anticipated to be less hazardous.

Propargyl Bromide GHS Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)[5]

-

Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed)[6]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[5][6]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[5][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (H335: May cause respiratory irritation)[5][6]

It is prudent to handle this compound as a substance that may cause skin and eye irritation. Although its flammability is expected to be significantly lower than that of propargyl bromide, it should still be kept away from ignition sources.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.[2]

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or PVC) must be worn.[2] Inspect gloves for integrity before each use and dispose of them properly after handling.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[2] For larger quantities, additional protective clothing may be necessary.

General Handling Procedures

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in the laboratory area where the compound is handled.

-

Use spark-proof tools and equipment to prevent ignition.[4]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Keep containers securely sealed when not in use.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation persists, seek medical advice.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to maintain the stability of the compound and ensure safety.

Storage

-

Store this compound in a tightly sealed container at -20°C.[1]

-

Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as hazardous waste.

Accidental Release Measures

-

Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material as described for minor spills.

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

References

- 1. This compound, 2055046-25-6 | BroadPharm [broadpharm.com]

- 2. research.uga.edu [research.uga.edu]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Propargyl-PEG8-bromide in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Propargyl-PEG8-bromide is a heterobifunctional linker that offers precise control over the conjugation process. This linker features a terminal propargyl group for bioorthogonal "click chemistry" and a bromide leaving group for nucleophilic substitution. The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of eight PEG units, enhances the hydrophilicity of the resulting ADC. This increased water solubility can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacological properties of the conjugate.[][2][3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.

Principle of the Method

The synthesis of an ADC using this compound typically involves a two-step process. First, the linker is attached to either the antibody or the cytotoxic drug. In a common approach, the bromide end of the linker is reacted with a nucleophilic group on the drug molecule. In the second step, the propargyl-functionalized drug-linker is conjugated to an azide-modified antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage, resulting in the final ADC.[4][5][6]

Advantages of this compound in ADC Synthesis

-

Enhanced Hydrophilicity: The PEG8 spacer increases the water solubility of the ADC, which can prevent aggregation, a common issue with hydrophobic payloads.[][2] This can lead to improved manufacturing and formulation options.

-

Improved Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by creating a hydration shell that can reduce renal clearance and proteolytic degradation.[7][8][9] Studies have shown that linkers with PEG8 or larger moieties can significantly improve ADC exposure in vivo.[10]

-

Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer widely used in pharmaceutical applications.[]

-

Controlled Conjugation: Click chemistry provides a highly specific and efficient method for conjugating the drug-linker to the antibody, allowing for precise control over the drug-to-antibody ratio (DAR).[6][][12]

Experimental Protocols

Materials and Reagents

-

This compound

-

Azide-modified monoclonal antibody (e.g., anti-HER2 or anti-EGFR)

-

Cytotoxic drug with a nucleophilic handle (e.g., an amine or thiol)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent (e.g., DMSO or DMF)

-

Size-exclusion chromatography (SEC) columns

-

Hydrophobic interaction chromatography (HIC) columns

-

Mass spectrometer (e.g., Q-TOF)

-

UV-Vis spectrophotometer

Protocol 1: Synthesis of Propargyl-PEG8-Drug Conjugate

This protocol describes the conjugation of this compound to a cytotoxic drug containing a primary amine.

-

Dissolve the drug: Dissolve the amine-containing cytotoxic drug in a suitable organic solvent like DMF or DMSO to a final concentration of 10-20 mM.

-

Prepare the linker solution: Dissolve this compound in the same solvent to a concentration 1.2-fold molar excess to the drug.

-

Reaction setup: Add the this compound solution to the drug solution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), at a 2 to 3-fold molar excess to facilitate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle stirring.

-

Monitoring the reaction: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to confirm the formation of the desired product.

-

Purification: Once the reaction is complete, purify the Propargyl-PEG8-drug conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the purified product by mass spectrometry and NMR.

Protocol 2: Antibody-Drug Conjugation via CuAAC (Click Chemistry)

This protocol outlines the conjugation of the Propargyl-PEG8-drug to an azide-modified antibody.

-

Prepare the antibody solution: Prepare a solution of the azide-modified antibody in PBS (pH 7.4) at a concentration of 5-10 mg/mL.

-

Prepare the drug-linker solution: Dissolve the purified Propargyl-PEG8-drug conjugate in DMSO to a stock concentration of 10-20 mM.

-

Prepare the catalyst premix: In a separate tube, prepare a fresh premix of CuSO4 and THPTA ligand in a 1:5 molar ratio in water. A typical stock concentration would be 20 mM CuSO4 and 100 mM THPTA.

-

Prepare the reducing agent: Prepare a fresh solution of sodium ascorbate in water at a concentration of 100 mM.

-

Conjugation reaction:

-

To the antibody solution, add the Propargyl-PEG8-drug solution to achieve a desired molar excess (e.g., 5-10 fold excess of drug-linker to antibody). The final DMSO concentration should be kept below 10% to maintain antibody stability.

-

Add the CuSO4/THPTA premix to the reaction mixture. A final copper concentration of 100-250 µM is typically sufficient.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification of the ADC:

-

Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS.

-

For further purification and to separate different DAR species if necessary, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed.[4][13][14]

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[][15][16][17][18] For MS analysis, the ADC can be analyzed intact or after reduction to separate light and heavy chains.

-

Purity and Aggregation: Assess the purity and the presence of aggregates by size-exclusion chromatography (SEC-HPLC).

-

Confirmation of Conjugation: Confirm the successful conjugation and the integrity of the ADC by SDS-PAGE and mass spectrometry.

-

Data Presentation

The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. Note that specific values will vary depending on the antibody, payload, and precise conjugation conditions.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics [3]

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Table 2: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC

| Cell Line | HER2 Expression | ADC IC50 (ng/mL) |

| SK-BR-3 | High | 15.8 |

| NCI-N87 | High | 25.2 |

| MDA-MB-468 | Low | > 1000 |

Note: The IC50 values are representative and can be influenced by the specific payload and DAR.

Table 3: Drug-to-Antibody Ratio (DAR) Analysis

| Analytical Method | Average DAR |

| Hydrophobic Interaction Chromatography (HIC) | 3.8 |

| Mass Spectrometry (Intact ADC) | 3.9 |

| Mass Spectrometry (Reduced Light & Heavy Chains) | 4.0 |

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

Caption: Mechanism of action of a HER2-targeted ADC.

Conclusion

This compound is a valuable and versatile linker for the development of next-generation antibody-drug conjugates. Its hydrophilic PEG8 spacer can confer favorable physicochemical and pharmacokinetic properties to the ADC, while the propargyl group allows for a robust and specific "click" conjugation reaction. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working on the design and synthesis of novel ADCs with improved therapeutic potential. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are essential for successful ADC development.

References

- 2. EGFR targeting for cancer therapy: Pharmacology and immunoconjugates with drugs and nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. benchchem.com [benchchem.com]

- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 15. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]

- 16. enovatia.com [enovatia.com]

- 17. chromatographytoday.com [chromatographytoday.com]

- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-Step Guide to PROTAC Synthesis Using Propargyl-PEG8-bromide

Application Notes and Protocols for Researchers in Drug Development

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting target proteins, mediate their degradation.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (the "warhead"), another ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][5][6][7][8][9] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3][10] This catalytic mechanism allows for the removal of problematic proteins with high efficiency and selectivity.[3][10][]

The linker is a critical component of a PROTAC, as its length and composition significantly influence the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex.[5][9][12][13] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and provide precise spatial control between the warhead and the anchor.[5][13] Propargyl-PEG8-bromide is a versatile linker that facilitates a modular and efficient approach to PROTAC synthesis.[14][15][16] Its propargyl group allows for the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction, for the final conjugation step.[][14][17][18]